molecular formula C8H5BrFNS B1497832 4-Bromo-2-fluoro-5-methylphenylisothiocyanate CAS No. 1027512-10-2

4-Bromo-2-fluoro-5-methylphenylisothiocyanate

Cat. No. B1497832
CAS RN: 1027512-10-2
M. Wt: 246.1 g/mol
InChI Key: YUFICKUMEMEOMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-5-methylphenylisothiocyanate is complex and contributes to its unique properties .


Chemical Reactions Analysis

The specific chemical reactions involving 4-Bromo-2-fluoro-5-methylphenylisothiocyanate are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluoro-5-methylphenylisothiocyanate, such as its melting point, boiling point, density, molecular formula, and molecular weight, contribute to its potential for scientific research .

Scientific Research Applications

Synthesis and Characterization

Research into the synthesis and spectroscopic properties of thiourea derivatives, including compounds structurally related to 4-Bromo-2-fluoro-5-methylphenylisothiocyanate, has demonstrated their potential in developing novel antimicrobial agents with antibiofilm properties. These studies showcase the relevance of halogenated thioureas in chemical synthesis and their application in addressing bacterial resistance issues, highlighting the importance of structural variations for enhancing biological activity (Limban, Marutescu, & Chifiriuc, 2011).

Antipathogenic Activity

Research on thiourea derivatives, including those structurally similar to 4-Bromo-2-fluoro-5-methylphenylisothiocyanate, emphasizes their antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a promising avenue for the development of new antimicrobial agents capable of combating biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Industry Applications

The role of related compounds in the chemical industry, particularly in the synthesis of other complex molecules, highlights the versatility of 4-Bromo-2-fluoro-5-methylphenylisothiocyanate derivatives. Their applications in creating fluorophores, sensors, and other functional materials demonstrate the broad utility of such chemicals in research and development (Fujikawa et al., 2019).

Fluorescence Imaging and Sensing

The development of fluorescent probes and sensors based on the structural framework of 4-Bromo-2-fluoro-5-methylphenylisothiocyanate derivatives exemplifies their application in biological and environmental sensing. Such compounds have been utilized for the detection of various analytes, showcasing the potential of halogenated phenylisothiocyanates in designing novel sensors with high sensitivity and specificity (Zhu et al., 2019).

Advanced Materials Research

The use of 4-Bromo-2-fluoro-5-methylphenylisothiocyanate derivatives in the synthesis of advanced materials, such as polymers and nanoparticles, indicates their significance in materials science. These compounds contribute to the development of materials with specific optical, electronic, or biological properties, which can be applied in various technological and medical fields (Fischer, Baier, & Mecking, 2013).

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methylphenylisothiocyanate is not specified in the available resources .

Safety and Hazards

The safety data sheet (SDS) for 4-Bromo-2-fluoro-5-methylphenylisothiocyanate provides information on its hazards and safe handling .

properties

IUPAC Name

1-bromo-5-fluoro-4-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-5-2-8(11-4-12)7(10)3-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFICKUMEMEOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653427
Record name 1-Bromo-5-fluoro-4-isothiocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-5-methylphenylisothiocyanate

CAS RN

1027512-10-2
Record name 1-Bromo-5-fluoro-4-isothiocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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